2-Amino-4-fluorobutan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-fluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO/c5-2-1-4(6)3-7/h4,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKVDMVGGZCZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Amino 4 Fluorobutan 1 Ol and Its Advanced Derivatives
Established Synthetic Protocols for 2-Amino-4-fluorobutan-1-ol
Established methods for the synthesis of this compound often involve multi-step sequences starting from commercially available precursors. These protocols are designed to be robust and scalable.
Aminolysis, the reaction of an amine with another molecule resulting in the cleavage of a bond, is a key strategy in the synthesis of amino alcohols. In the context of this compound preparation, this typically involves the ring-opening of a suitable electrophilic precursor, such as a fluorinated epoxide or a cyclic sulfate, with an amine or an ammonia (B1221849) equivalent. For instance, the reaction of a 3-fluoro-1,2-epoxybutane with ammonia would yield a mixture of regioisomers, including the desired this compound. The regioselectivity of this reaction is a critical factor and is often influenced by the nature of the fluorine substitution and the reaction conditions.
Another approach involves the aminolysis of activated esters or lactones. For example, a γ-fluoro-α-hydroxy-butyrolactone could be subjected to aminolysis to afford the corresponding amino alcohol. The choice of the nitrogen source and reaction conditions is crucial to achieve high yields and selectivity. While direct aminolysis protocols for this compound are not extensively detailed in readily available literature, the principles are well-established in organic synthesis. Related transformations, such as the aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes, demonstrate the utility of this reaction class in accessing amino-functionalized molecules researchgate.net.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing product purity. nih.govresearchgate.nettubitak.gov.trbeilstein-journals.org This technology can be effectively applied to several steps in the synthesis of this compound. For instance, the nucleophilic substitution reactions, such as the introduction of the fluorine atom or the amino group, can often be significantly expedited under microwave irradiation.
One potential application is in the fluorination step, where a hydroxyl precursor is converted to the corresponding fluoro compound using a fluorinating agent. Microwave heating can reduce reaction times from hours to minutes. Similarly, the aminolysis step, as described previously, can be accelerated. A one-pot, two-step microwave-assisted synthesis could be envisioned, starting from a suitable precursor, to rapidly generate the target molecule. beilstein-journals.org For example, a three-component one-pot condensation under microwave irradiation has been successfully used for the synthesis of 2-amino-4H-chromenes, showcasing the potential for complex molecule synthesis in a single step. researchgate.net Although specific protocols for the microwave-assisted synthesis of this compound are not prominently reported, the general principles and successful applications in the synthesis of other unnatural amino acids and related compounds suggest its high potential in this area. researchgate.net
| Reaction Type | Conventional Heating | Microwave Irradiation | Key Advantages of Microwave |
| Nucleophilic Fluorination | Several hours | 5-30 minutes | Reduced reaction time, improved yield |
| Aminolysis | 12-24 hours | 15-60 minutes | Faster reaction, cleaner product profile |
| Multi-component reactions | Often requires harsh conditions and long reaction times | Can be achieved in a one-pot manner in minutes to hours | Increased efficiency, atom economy |
Asymmetric Synthesis of Chiral Fluorinated Amino Alcohols
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to produce enantiomerically pure fluorinated amino alcohols is of paramount importance.
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the synthesis of chiral fluorinated amino acids and their alcohol derivatives. One common approach involves the use of chiral auxiliaries. For example, a chiral Ni(II) complex of a glycine (B1666218) Schiff base can be alkylated with a fluorinated electrophile. nih.govchemrxiv.orgnih.govnih.govresearchgate.net Subsequent hydrolysis of the complex yields the enantiomerically enriched fluorinated amino acid, which can then be reduced to the corresponding amino alcohol.
Catalytic asymmetric methods are also highly valuable. For instance, the asymmetric fluorination of α-branched aldehydes catalyzed by chiral primary amines can produce α-fluoro aldehydes with high enantioselectivity. acs.org These aldehydes can then be converted to the desired amino alcohol through subsequent transformations. Another powerful method is the Sharpless asymmetric dihydroxylation of a fluorinated alkene, followed by a series of stereospecific reactions to introduce the amino group. researchgate.net
When a molecule has multiple stereocenters, diastereoselective synthesis is employed to control the relative stereochemistry. In the synthesis of this compound, which has two stereocenters, controlling the diastereoselectivity is crucial. One approach involves the diastereoselective reduction of a fluorinated α-amino ketone. The stereochemical outcome is influenced by the choice of reducing agent and the existing stereocenter.
Another strategy utilizes substrate-controlled diastereoselection, where a chiral starting material directs the stereochemistry of subsequent reactions. For example, starting from an enantiomerically pure amino acid, such as aspartic acid or glutamic acid, a series of stereoretentive or stereoinversive reactions can be used to introduce the fluorine atom and reduce the carboxylic acid to an alcohol, thereby controlling the stereochemistry at both centers. A diastereoselective synthetic route to 4-fluoro-threonine, a related fluorinated amino acid, has been reported, which could be adapted for the synthesis of this compound. nih.govresearchgate.net This involved the diastereoselective addition to an aldehyde followed by fluorination and deprotection steps. researchgate.net
| Method | Key Principle | Typical Diastereomeric Excess (de) |
| Chiral auxiliary-controlled alkylation | A removable chiral group directs the approach of the electrophile. | >95% |
| Substrate-controlled reduction | An existing stereocenter influences the facial selectivity of a ketone reduction. | 80-99% |
| Stereoselective epoxidation/ring-opening | The stereochemistry of the epoxide dictates the stereochemistry of the resulting amino alcohol. | >90% |
The ring-opening of epoxides is a versatile method for the synthesis of 1,2-difunctionalized compounds, including amino alcohols and fluorohydrins. For the synthesis of this compound, a key intermediate could be a fluorinated epoxide. The regioselective and stereoselective ring-opening of this epoxide with an amine would yield the desired product. The regioselectivity of the epoxide opening is governed by steric and electronic factors.
Alternatively, a hydroxyfluorination reaction can be employed. This involves the simultaneous introduction of a hydroxyl and a fluorine group across a double bond. For instance, the reaction of an allylic amine with an electrophilic fluorinating agent in the presence of water can lead to the formation of a fluorinated amino alcohol. The stereochemical outcome of such reactions can often be controlled by using chiral reagents or catalysts. The ring-opening of epoxides with fluoride (B91410) sources, such as Olah's reagent (pyridine·9HF), is a well-established method for preparing fluorohydrins. ucla.edu More recently, catalytic asymmetric methods for the enantioselective ring-opening of meso-epoxides with fluoride have been developed, offering a direct route to chiral fluorohydrins. ucla.edu Fluorinated alcohols have also been shown to be powerful promoters for the ring-opening reactions of epoxides. arkat-usa.org
General Fluorination Strategies Applicable to Amino Alcohol Scaffolds
The selective introduction of fluorine into organic molecules presents a unique set of challenges. For amino alcohol scaffolds, strategies must be employed that are compatible with both the amino and hydroxyl functional groups. Electrophilic fluorination has emerged as a powerful tool for this purpose.
Electrophilic Fluorination Reagents and Their Application
Electrophilic fluorinating reagents deliver a fluorine cation equivalent ("F+") to a nucleophilic center. A variety of such reagents have been developed, with N-F compounds being the most widely used due to their relative stability, safety, and ease of handling compared to elemental fluorine. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. brynmawr.eduwikipedia.orgnih.gov
These reagents have a broad substrate scope and are effective for the fluorination of a variety of carbon nucleophiles, including enolates, enamines, and silyl (B83357) enol ethers. brynmawr.edu In the context of synthesizing fluorinated amino alcohols, these reagents can be applied to suitable precursors where a carbanion can be generated alpha to a carbonyl group or its equivalent. For instance, the enantioselective α-fluorination of aldehydes, catalyzed by chiral amines, can produce β-fluoroaldehydes, which are precursors to β-fluoroamines. nih.gov
The application of these reagents often involves careful optimization of reaction conditions to achieve high yields and selectivities. For example, Lewis acid catalysis can be employed to enhance the rate of fluorination of β-ketoesters by promoting enolization. nih.gov
Table 1: Common Electrophilic Fluorination Reagents
| Reagent Name | Abbreviation | Structure | Key Features |
| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Mild, crystalline solid; broad substrate scope. brynmawr.eduorganic-chemistry.org |
| Selectfluor® | F-TEDA-BF₄ | C₅H₆N₂(CH₂Cl)F₂ | Highly reactive, safe, and non-toxic electrophilic fluorinating reagent. nih.gov |
| N-fluoro-o-benzenedisulfonimide | NFOBS | C₆H₄(SO₂)₂NF | Effective for fluorination of carbanions. wikipedia.org |
Stereocontrolled Introduction of Fluorine into Chiral Precursors
Controlling the stereochemistry during the introduction of a fluorine atom is a critical challenge in the synthesis of complex chiral molecules. The development of stereoselective fluorination methods has been a major focus of research. Strategies often rely on the use of chiral substrates, chiral reagents, or chiral catalysts to induce facial selectivity in the fluorination of a prochiral nucleophile.
One effective approach involves the diastereoselective fluorination of a chiral precursor. For example, the fluorination of chiral imide enolates has been shown to proceed with high diastereoselectivity. researchgate.net Similarly, a short and high-yielding protocol for the highly diastereoselective synthesis of primary β-fluoroamines has been developed. This method involves the enantioselective α-fluorination of aldehydes, followed by conversion to an N-sulfinyl aldimine and subsequent nucleophilic addition. nih.gov This strategy allows for the creation of a stereocenter bearing the fluorine atom with high control over its configuration.
Another powerful strategy is the use of chiral catalysts in conjunction with achiral fluorinating reagents. Chiral Lewis acids, for instance, can coordinate to a substrate and direct the approach of the electrophilic fluorine source to one face of the molecule. nih.gov For example, chiral bis(oxazoline)-copper triflate complexes have been shown to catalyze the enantioselective fluorination of β-ketoesters with NFSI. juniperpublishers.com The use of chiral precursors derived from amino acids also provides a reliable method for introducing stereocenters. For instance, aldehydes derived from serine or cysteine can undergo diastereoselective aldol (B89426) reactions with fluorinated reagents, leading to fluorinated amino sugars. thieme-connect.com
Chemical Transformations and Derivatization of this compound
The bifunctional nature of this compound, possessing both an amino and a primary alcohol group, makes it a versatile building block for the synthesis of more complex molecules. smolecule.com These functional groups can be selectively modified to introduce a variety of structural motifs.
Formation of Urea (B33335) and Bis-urea Linkages in Advanced Structures
The urea functional group is a key structural motif in many biologically active compounds and approved drugs, primarily due to its ability to form multiple hydrogen bonds with biological targets. nih.gov The amino group of this compound can readily participate in reactions to form urea and bis-urea linkages.
The synthesis of ureas typically involves the reaction of an amine with an isocyanate. Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole, can be used to generate an isocyanate in situ or to directly couple two amine components. nih.gov The reaction of this compound with an isocyanate (R-N=C=O) would yield an N-substituted urea derivative.
Bis-urea linkages can be formed by reacting a diamine with two equivalents of an isocyanate or by using a diisocyanate. In the context of derivatives of this compound, a bis-urea could be envisioned by first coupling the amino group with a molecule containing an isocyanate and another functional group that can be converted to a second urea moiety. The formation of such linkages is a common strategy in drug discovery to create molecules that can bridge different binding pockets in a target protein. nih.gov
Oxidation and Reduction Reactions of Amino Alcohol Moieties
The amino and alcohol functionalities of this compound can undergo a range of oxidation and reduction reactions. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while the amino group can also be a site for oxidation. Conversely, while the existing functional groups are already in a reduced state, further reduction of derivatives is a common synthetic step.
Oxidation: The primary alcohol of this compound can be oxidized to 2-amino-4-fluorobutanal or 2-amino-4-fluorobutanoic acid using a variety of oxidizing agents. smolecule.com Selective oxidation of the alcohol in the presence of the amine can be challenging. Protection of the amino group, for example as a carbamate, is often necessary before performing the oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation are commonly used for the conversion of primary alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) or Jones reagent (CrO₃ in sulfuric acid) can lead to the carboxylic acid. smolecule.com A novel procedure for the mild oxidation of β-amino alcohols to α-amino aldehydes using manganese(IV) oxide has also been reported. researchgate.net
Reduction: While the amino alcohol moiety itself is not typically reduced further, derivatives of this compound can undergo reduction. For example, if the alcohol is first oxidized to a ketone (e.g., 4-fluoro-2-aminobutan-1-one), subsequent reduction can regenerate the alcohol, potentially with different stereochemistry depending on the reducing agent and conditions used. The reduction of N-protected amino acids to the corresponding amino alcohols is a fundamental transformation, often achieved by converting the carboxylic acid to a mixed anhydride (B1165640) or an ester followed by reduction with sodium borohydride. core.ac.uk
Amidation and Alkylation Strategies for Functionalization
The amino group of this compound is a key site for functionalization through amidation and alkylation reactions, allowing for the introduction of a wide range of substituents.
Amidation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the amino alcohol with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is fundamental in peptide synthesis and allows for the incorporation of the fluorinated amino alcohol into peptide chains.
Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can significantly impact the molecule's properties. Direct alkylation of amines with alkyl halides is a common method. wikipedia.org However, this can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is a more controlled approach. This involves reacting the amine with an aldehyde or ketone to form an imine (or enamine), which is then reduced in situ with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. Recently, catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have been developed, offering a greener alternative. nih.gov
Table 2: Summary of Functionalization Reactions
| Reaction Type | Functional Group | Reagents/Conditions | Product Type |
| Urea Formation | Amino | Isocyanate (R-NCO) | N-substituted urea |
| Oxidation | Primary Alcohol | PCC, Swern Oxidation | Aldehyde |
| Oxidation | Primary Alcohol | KMnO₄, Jones Reagent | Carboxylic Acid |
| Amidation | Amino | Acyl chloride, Anhydride, Coupling agents | Amide |
| Alkylation | Amino | Alkyl halide, Reductive Amination | N-alkylated amine |
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
2-Amino-4-fluorobutan-1-ol as a Versatile Chiral Building Block
The inherent chirality and the presence of two distinct functional groups (amine and hydroxyl) make this compound a prized starting material for asymmetric synthesis. The fluorine atom further enhances its utility by introducing unique stereoelectronic effects that can influence the reactivity and conformational preferences of the resulting molecules.
Construction of Fluorinated Heterocyclic Systems
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various fluorinated heterocyclic systems, which are privileged scaffolds in medicinal chemistry. The amino and hydroxyl groups can be selectively manipulated to participate in a range of cyclization reactions.
One notable application is in the synthesis of fluorinated pyrrolidines . The intramolecular cyclization of this compound derivatives can lead to the formation of 4-fluoropyrrolidine structures. For instance, after appropriate activation of the hydroxyl group (e.g., conversion to a leaving group), the amine can act as an intramolecular nucleophile to forge the pyrrolidine ring. The resulting 4-fluoropyrrolidine moiety is a valuable component in the design of bioactive compounds, including enzyme inhibitors and central nervous system agents. The fluorine atom at the 4-position can significantly impact the pKa of the pyrrolidine nitrogen and influence the binding affinity and selectivity of the molecule for its biological target.
| Heterocyclic System | Synthetic Strategy from this compound | Key Features of Fluorinated Heterocycle |
| Fluorinated Pyrrolidines | Intramolecular cyclization via activation of the hydroxyl group and nucleophilic attack by the amine. | Altered basicity of the nitrogen atom, conformational rigidity, potential for enhanced biological activity. |
| Fluorinated Piperidines | Ring-closing metathesis of an appropriately derived unsaturated precursor or through multi-step synthetic sequences. | Important pharmacophore in numerous drugs; fluorine can modulate receptor interactions and metabolic stability. |
| Fluorinated Oxazolidinones | Cyclization involving the amino and hydroxyl groups with a carbonyl source (e.g., phosgene (B1210022) or its equivalents). | Chiral auxiliaries in asymmetric synthesis and core structures in antibiotics. |
Synthesis of Complex Chiral Molecules and Scaffolds
Beyond the construction of simple heterocycles, this compound serves as a valuable chiral pool starting material for the synthesis of more intricate and stereochemically rich molecules. Its pre-defined stereocenter and the fluorine substituent provide a strategic advantage in controlling the stereochemical outcome of subsequent reactions.
The compound can be utilized in multi-step syntheses to build complex acyclic and cyclic scaffolds. The amine and alcohol functionalities can be orthogonally protected and then sequentially reacted to introduce additional stereocenters and functional groups. For example, the amine can be acylated or alkylated, and the alcohol can be oxidized or converted to other functionalities, paving the way for the assembly of larger, more complex structures. The presence of fluorine can direct the stereoselectivity of reactions at adjacent centers and can be used to fine-tune the conformational properties of the final molecule, which is a critical aspect in the design of molecules with specific biological functions.
Integration into Bioactive Molecule Design and Synthesis
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles, including metabolic stability, bioavailability, and binding affinity. This compound provides a direct and efficient route to introduce a fluorinated chiral element into bioactive molecules.
Precursor for Fluorine-Containing Analogues of Known Pharmacophores (e.g., Aminoquinoline Derivatives)
Many established pharmacophores can benefit from the introduction of fluorine to improve their drug-like properties. This compound serves as a key precursor for the synthesis of fluorinated analogues of such pharmacophores. A significant example is its potential use in the synthesis of fluorinated aminoquinoline derivatives .
The 4-aminoquinoline scaffold is the core of several antimalarial drugs, such as chloroquine (B1663885) and amodiaquine. By utilizing this compound, novel side chains can be constructed and appended to the quinoline ring system. The fluorinated butanolamine side chain can influence the compound's lipophilicity and its interaction with biological targets, potentially leading to improved efficacy or the ability to overcome drug resistance. The synthesis would typically involve the reaction of a 4-chloroquinoline with the amino group of this compound or a derivative thereof.
| Pharmacophore | Role of this compound | Potential Advantages of Fluorination |
| Aminoquinoline Derivatives | Precursor for the synthesis of the fluorinated side chain. | Improved metabolic stability, altered pKa for better cell penetration, potential to overcome drug resistance. |
| Peptidomimetics | Serves as a chiral, fluorinated amino acid surrogate. | Increased proteolytic stability, conformational control of the peptide backbone. |
| Enzyme Inhibitors | Incorporation of the fluorinated motif to enhance binding affinity and selectivity. | Stronger interactions with the enzyme's active site, improved pharmacokinetic properties. |
Contribution to Modulating Molecular Architecture for Enhanced Selectivity
The selective interaction of a drug molecule with its intended biological target over other related targets is a critical determinant of its therapeutic efficacy and safety profile. The introduction of fluorine, particularly in a stereochemically defined manner as offered by this compound, can play a crucial role in modulating the three-dimensional shape and electronic properties of a molecule, thereby enhancing its selectivity.
Potential for Materials Science Applications
While the primary applications of this compound have been in the life sciences, its unique properties also suggest potential for use in materials science. The presence of both a reactive amine and a hydroxyl group, coupled with the fluorine atom, makes it an interesting monomer or additive for the synthesis of specialty polymers.
For instance, it could be incorporated into fluorinated polyamides or polyurethanes . The resulting polymers would possess the inherent properties of these materials, such as high strength and durability, with the added benefits conferred by the fluorine substituent, including hydrophobicity, chemical resistance, and altered surface properties. The chirality of the monomer could also lead to the formation of polymers with unique chiroptical properties. While this area is less explored, the fundamental characteristics of this compound suggest it could be a valuable component in the development of advanced materials with tailored functionalities.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy is crucial for confirming the molecular structure of 2-Amino-4-fluorobutan-1-ol. These techniques provide precise information about the chemical environment of each atom within the molecule.
Proton (¹H) NMR for Chemical Environment Analysis
A ¹H NMR spectrum would be expected to show distinct signals for the protons on each carbon of the butanol chain. The chemical shifts (δ) would be influenced by adjacent functional groups (amino, hydroxyl, and fluorine). The multiplicity (singlet, doublet, triplet, etc.) of each signal, determined by spin-spin coupling, would reveal the number of protons on neighboring carbons, helping to piece together the connectivity of the molecule.
Carbon-13 (¹³C) NMR for Carbon Framework Characterization
A proton-decoupled ¹³C NMR spectrum would display a single peak for each of the four unique carbon atoms in the this compound structure. The chemical shifts would be characteristic of their hybridization and proximity to electronegative atoms. For instance, the carbon bonded to the hydroxyl group (C1), the carbon bonded to the amino group (C2), and the carbon bonded to fluorine (C4) would appear at distinct downfield positions compared to the remaining methylene (B1212753) carbon (C3).
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Detection and Environment
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A spectrum for this compound would show a signal whose chemical shift is indicative of the aliphatic C-F bond. Furthermore, this signal would be split into a multiplet due to coupling with protons on the adjacent C3 and C4 carbons, providing further structural confirmation.
Advanced NMR Techniques (e.g., HOESY for Stereochemical Assignments)
For stereochemical analysis, particularly if the compound is chiral (at C2), advanced NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY) could be employed. A ¹H-¹⁹F HOESY experiment, for example, could reveal through-space proximity between the fluorine atom and specific protons in the molecule, helping to assign the relative stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This measurement allows for the unambiguous determination of its elemental formula (C₄H₁₀FNO). Analysis of the fragmentation pattern in the mass spectrum would provide further structural evidence, as the molecule would break apart in predictable ways upon ionization.
Chromatographic Methods for Purification and Enantiomer Resolution
Chromatographic techniques are indispensable in the research and development of chiral compounds like this compound. These methods are crucial for both the purification of the compound from reaction mixtures and the resolution of its enantiomers, which is essential for evaluating the stereoselectivity of synthetic routes and for isolating enantiomerically pure forms for further studies.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of the enantiomeric purity of chiral molecules such as this compound. The separation of enantiomers is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation. The determination of enantiomeric excess (e.e.) is a critical step in asymmetric synthesis, and chiral HPLC provides a reliable and precise method for this purpose.
The development of a successful chiral HPLC method for this compound would likely draw upon established methodologies for the separation of other amino alcohols and fluorinated compounds. The presence of both an amino group and a hydroxyl group, along with the fluorine atom, influences the choice of CSP and mobile phase conditions.
Method Development Considerations:
Several types of chiral stationary phases are commercially available and have been successfully employed for the resolution of amino acid and amino alcohol enantiomers. These include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin), and Pirkle-type or brush-type CSPs. For fluorinated compounds, the unique electronic properties imparted by the fluorine atom can influence the interactions with the stationary phase, sometimes enhancing separation.
In many cases, derivatization of the amino and/or hydroxyl group is performed prior to HPLC analysis. This is done to introduce a chromophore for UV detection, to enhance the interaction with the CSP, and to improve the peak shape and resolution. Common derivatizing agents for amino acids and amino alcohols include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), and o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol. For this compound, derivatization of the primary amine with a reagent like Fmoc-Cl could be a viable strategy.
The mobile phase composition, including the organic modifier (e.g., methanol, ethanol, acetonitrile), and additives (e.g., acids like trifluoroacetic acid or bases like diethylamine), plays a critical role in achieving optimal separation. The choice of mobile phase is highly dependent on the selected CSP and the analyte's properties.
Illustrative Research Findings:
The compound would first be derivatized with a suitable agent, for example, Fmoc-Cl, to yield the N-Fmoc-2-amino-4-fluorobutan-1-ol diastereomers. These would then be analyzed by chiral HPLC. The enantiomeric excess could be calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Below is an interactive data table representing hypothetical, yet realistic, results for the chiral HPLC analysis of N-Fmoc-2-amino-4-fluorobutan-1-ol based on typical conditions for similar compounds.
| Parameter | Value |
|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |
| Column Dimensions | 4.6 mm i.d. x 250 mm, 5 µm particle size |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.8 min |
| Resolution (Rs) | 2.1 |
| Enantiomeric Excess (e.e.) | 98% |
This table illustrates the type of data that would be generated in a research setting to confirm the successful enantioselective synthesis of this compound. The baseline resolution (Rs > 1.5) and high enantiomeric excess would validate the efficacy of the synthetic methodology.
Exploration of Structure Activity and Structure Property Relationships Through Fluorination
Modulation of Lipophilicity and Membrane Permeability by Fluorine Substitution
The introduction of a fluorine atom into the 2-Amino-4-fluorobutan-1-ol structure significantly modulates its lipophilicity, a critical parameter that governs its ability to cross biological membranes and reach its target. Lipophilicity is commonly expressed as the logarithm of the partition coefficient between octanol (B41247) and water (logP). The substitution of a hydrogen atom with a more electronegative fluorine atom generally increases lipophilicity. This enhancement is attributed to the fact that the C-F bond is more polarized than a C-H bond, which can lead to stronger intermolecular interactions with the nonpolar lipid environment of cell membranes.
To visualize this, consider the following hypothetical data comparing the calculated logP values and predicted membrane permeability of 2-aminobutan-1-ol (B80463) and its fluorinated analog.
| Compound | Predicted logP | Predicted Membrane Permeability (Pe) (10⁻⁶ cm/s) |
| 2-Aminobutan-1-ol | -0.5 | 2.5 |
| This compound | 0.2 | 5.8 |
This table presents illustrative data based on general principles of fluorination effects and is not based on experimental measurements for these specific compounds.
The data illustrates that the introduction of fluorine is predicted to shift the logP from a negative (more hydrophilic) to a positive (more lipophilic) value, with a corresponding increase in the predicted membrane permeability coefficient (Pe). This shift can be critical for enhancing the absorption and distribution of the compound in the body.
Influence of Fluorine on the Metabolic Stability of Derivatives
Fluorination is a widely employed strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. researchgate.net In the context of this compound, the fluorine atom at the 4-position can shield adjacent C-H bonds from oxidative metabolism.
The primary metabolic pathways for simple amino alcohols often involve oxidation of the carbon atoms or N-dealkylation. By replacing a hydrogen atom with a metabolically robust fluorine atom, the rate of metabolic degradation can be significantly reduced. This leads to a longer plasma half-life and improved bioavailability of the compound. For instance, if the terminal methyl group of 2-aminobutan-1-ol were a site of metabolic oxidation, the introduction of fluorine at the 4-position would effectively block this pathway.
The following table provides a hypothetical comparison of the in vitro metabolic stability of 2-aminobutan-1-ol and this compound in human liver microsomes.
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| 2-Aminobutan-1-ol | 35 | 19.8 |
| This compound | 95 | 7.3 |
This table presents illustrative data based on the known effects of fluorination on metabolic stability and is not based on experimental measurements for these specific compounds.
The illustrative data shows a significant increase in the in vitro half-life and a corresponding decrease in the intrinsic clearance for the fluorinated compound. This suggests that this compound would be metabolized at a slower rate in vivo, leading to a more favorable pharmacokinetic profile compared to its non-fluorinated analog.
Stereochemical Impact on Biological Recognition and Ligand Selectivity
The introduction of a fluorine atom at the 4-position of 2-aminobutan-1-ol does not create a new stereocenter at that position. However, the existing stereocenter at the 2-position means that this compound can exist as a pair of enantiomers: (R)-2-Amino-4-fluorobutan-1-ol and (S)-2-Amino-4-fluorobutan-1-ol. The specific three-dimensional arrangement of the amino and hydroxymethyl groups, in conjunction with the fluorine atom, is critical for its interaction with biological targets such as enzymes and receptors.
Biological systems are inherently chiral, and as such, they often exhibit a high degree of stereoselectivity in their interactions with small molecules. nih.gov One enantiomer of a chiral drug may exhibit significantly higher affinity and efficacy for its target compared to the other enantiomer. The fluorine atom, with its unique electronic properties and steric footprint, can influence the binding orientation and affinity of each enantiomer differently. For example, the electronegative fluorine atom might participate in specific hydrogen bonding or dipole-dipole interactions within the binding pocket of a receptor, which may be favorable for one enantiomer but not the other.
The following table presents hypothetical binding affinities (Ki) of the (R) and (S) enantiomers of this compound for a hypothetical receptor.
| Enantiomer | Hypothetical Receptor Binding Affinity (Ki) (nM) |
| (R)-2-Amino-4-fluorobutan-1-ol | 50 |
| (S)-2-Amino-4-fluorobutan-1-ol | 850 |
This table presents illustrative data to demonstrate the principle of stereoselectivity and is not based on experimental measurements for these specific compounds.
This illustrative data highlights the potential for significant differences in biological activity between the enantiomers of this compound. The (R)-enantiomer is shown to have a much higher affinity for the hypothetical receptor, suggesting that it would be the more potent of the two. This underscores the importance of stereoselective synthesis and testing in the development of chiral fluorinated drug candidates.
Fluorine as a Conformational Control Element in Molecular Design
The introduction of fluorine can have a profound impact on the conformational preferences of a molecule, a phenomenon that can be exploited in molecular design to pre-organize a ligand for optimal binding to its target. The conformational effects of fluorine arise from a combination of steric and electronic interactions, such as the gauche effect. In the case of this compound, the fluorine atom at the 4-position can influence the rotational barriers around the C2-C3 and C3-C4 bonds.
The gauche effect describes the tendency of certain substituents to prefer a gauche (60°) dihedral angle over an anti (180°) conformation. In fluorinated alkanes, the gauche effect between a fluorine atom and another electronegative atom or group can be particularly pronounced. For this compound, the interaction between the C-F bond and the C-N or C-O bonds could favor specific conformations that might not be as populated in the non-fluorinated analog. This conformational biasing can lock the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a receptor and increasing potency.
A detailed conformational analysis of 1,3-difluorinated alkanes has shown that the 1,3-difluoro motif strongly influences the alkane chain conformation. A similar effect can be anticipated for this compound, where the 1,4-relationship between the amino/hydroxyl groups and the fluorine atom will lead to distinct conformational preferences.
The following table illustrates the hypothetical relative populations of anti and gauche conformers around the C2-C3 bond for 2-aminobutan-1-ol and its fluorinated derivative.
| Compound | Relative Population of Anti Conformer (%) | Relative Population of Gauche Conformer (%) |
| 2-Aminobutan-1-ol | 60 | 40 |
| This compound | 30 | 70 |
This table presents illustrative data based on the known conformational effects of fluorination and is not based on experimental measurements for these specific compounds.
The illustrative data suggests that the presence of the fluorine atom shifts the conformational equilibrium towards the gauche conformer. If this gauche conformation is the one that is recognized by the biological target, then the fluorinated compound would be expected to have a higher affinity due to this pre-organization.
Advanced Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies for Fluorinated Amino Alcohols
The synthesis of fluorinated amino alcohols, including 2-Amino-4-fluorobutan-1-ol, is a cornerstone for their future application. Current research is focused on developing more efficient, stereoselective, and environmentally benign synthetic routes.
One of the primary challenges lies in the stereocontrolled synthesis of these molecules, as the biological activity of chiral compounds is often dependent on their stereochemistry. Modern strategies are increasingly employing asymmetric catalysis to achieve high enantiomeric purity. nih.gov For instance, chiral Ni(II) complexes have been demonstrated as powerful tools for the asymmetric synthesis of various non-canonical amino acids, including fluorinated ones, on a gram-scale with excellent enantiomeric purities. nih.govchemrxiv.org The development of novel chiral catalysts and optimization of reaction conditions are active areas of investigation to broaden the scope and improve the efficiency of these asymmetric syntheses.
Another avenue of research is the development of protecting-group-free and continuous flow processes for the synthesis of racemic fluorinated α-amino acids from fluorinated amines. chemistryviews.org Flow chemistry offers several advantages, including enhanced safety, scalability, and the ability to use unstable intermediates. chemistryviews.org Applying these principles to the synthesis of this compound could lead to more streamlined and cost-effective production methods.
Furthermore, researchers are exploring novel fluorination and fluoroalkylation methods. springernature.com The development of new reagents and catalysts is leading to more selective and efficient ways to introduce fluorine or fluorine-containing groups into organic molecules. springernature.com These advancements are crucial for accessing a wider diversity of fluorinated amino alcohols with unique properties.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., Ni(II) complexes) to control stereochemistry. nih.govchemrxiv.org | High enantiomeric purity, access to specific stereoisomers. nih.gov |
| Flow Chemistry | Continuous process, often protecting-group-free. chemistryviews.org | Scalability, improved safety, efficient use of unstable intermediates. chemistryviews.org |
| Novel Fluorination Reagents | Development of new reagents for introducing fluorine. springernature.com | Increased selectivity, broader substrate scope, milder reaction conditions. |
Exploration of New Biological Applications for Derivatives of this compound
The incorporation of fluorine into bioactive molecules can significantly enhance their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity. researchgate.netnih.govnih.gov Derivatives of this compound are therefore promising candidates for the development of new therapeutic agents.
One key area of exploration is the design of enzyme inhibitors. The unique electronic properties of the fluorine atom can alter the pKa of nearby functional groups and influence intermolecular interactions, making fluorinated compounds potent and selective enzyme inhibitors. For example, fluorinated amino acids are being investigated as inhibitors of enzymes involved in various diseases.
Furthermore, the incorporation of fluorinated amino acids into peptides can enhance their stability and biological activity. nih.gov Peptides containing these modified amino acids can exhibit increased resistance to proteolytic degradation, leading to a longer duration of action in the body. nih.gov Derivatives of this compound could be valuable building blocks for the synthesis of such modified peptides with potential applications in areas like antimicrobial therapy and oncology.
The development of new antiviral and anti-tumor agents is another promising direction. The introduction of fluorine can modulate the lipophilicity and membrane permeability of drug candidates, potentially improving their efficacy against challenging targets. Researchers are actively designing and synthesizing novel fluorinated compounds and screening them for a wide range of biological activities. researchgate.net
| Application Area | Rationale for Using Fluorinated Derivatives | Research Focus |
| Enzyme Inhibition | Fluorine's electronic effects can enhance binding affinity and selectivity. | Design of potent and selective inhibitors for therapeutic targets. |
| Peptide Modification | Increased metabolic stability and resistance to proteolysis. nih.govnih.gov | Synthesis of more robust and effective peptide-based drugs. |
| Antiviral/Antitumor Agents | Modulation of pharmacokinetic properties like lipophilicity and permeability. | Discovery of new drug candidates with improved efficacy. researchgate.net |
Integration of Advanced Computational Modeling for Rational Design in Medicinal Chemistry
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity. nih.gov The application of these in silico methods to the derivatives of this compound holds significant promise for accelerating the discovery of new therapeutic agents.
Molecular docking and molecular dynamics simulations can be used to predict how these fluorinated compounds will bind to their biological targets, such as enzymes or receptors. nih.govnih.gov These techniques provide valuable insights into the key interactions at the molecular level, guiding the design of more potent and selective inhibitors. For instance, in silico studies can help to understand the binding modes of novel inhibitors and explain their activity and selectivity. nih.gov
Quantum chemistry calculations can be employed to investigate the electronic properties of fluorinated molecules and how they influence their reactivity and interactions with biological systems. emerginginvestigators.org These calculations can help to understand the effects of fluorination on properties like pKa, which can be crucial for drug bioavailability. nih.gov
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the pharmacokinetic properties of new drug candidates in the early stages of development. researchgate.net By identifying potential liabilities early on, researchers can prioritize the most promising compounds for further experimental investigation, saving time and resources.
| Computational Method | Application in Drug Design | Potential Impact |
| Molecular Docking/Dynamics | Predicting binding modes and affinities to biological targets. nih.govnih.gov | Rational design of more potent and selective inhibitors. nih.gov |
| Quantum Chemistry | Investigating electronic properties and reactivity. emerginginvestigators.org | Understanding the influence of fluorine on molecular properties. nih.gov |
| ADMET Prediction | Assessing pharmacokinetic properties in silico. researchgate.net | Early identification of promising drug candidates. |
Expanded Applications in Material Science and Supramolecular Chemistry
The unique properties of fluorinated compounds extend beyond medicinal chemistry into the realm of material science and supramolecular chemistry. nbinno.comnbinno.com The introduction of fluorine can impart desirable characteristics such as thermal stability, chemical inertness, and low surface energy. nbinno.comnbinno.com
Derivatives of this compound could serve as building blocks for the synthesis of novel fluorinated polymers. man.ac.uk These polymers may exhibit enhanced properties, making them suitable for high-performance applications in industries such as aerospace, automotive, and electronics. nbinno.com For example, fluoropolymers are known for their use in extreme environments due to their resistance to high temperatures and corrosive substances. nbinno.com
In the field of supramolecular chemistry, the ability of the amino and alcohol groups in this compound to participate in hydrogen bonding, combined with the unique properties of the fluorine atom, could be exploited to create novel self-assembling systems and functional materials. These could find applications in areas such as sensing, catalysis, and the development of "smart" materials.
Furthermore, fluorinated compounds are used in the development of specialty coatings that are non-stick, water-repellent, and stain-resistant. nbinno.com The incorporation of derivatives of this compound into coating formulations could lead to new materials with tailored surface properties.
| Application Area | Role of Fluorinated Compounds | Potential Materials |
| Polymer Chemistry | Building blocks for high-performance fluoropolymers. nbinno.comman.ac.uk | Thermally stable and chemically resistant polymers for demanding applications. nbinno.com |
| Supramolecular Chemistry | Components of self-assembling systems and functional materials. | "Smart" materials, sensors, and catalysts. |
| Specialty Coatings | Imparting non-stick, hydrophobic, and oleophobic properties. nbinno.com | Advanced coatings for various industrial and consumer applications. nbinno.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
